GYKI 52466 hydrochloride is a compound that has garnered significant attention in the field of neuroscience due to its unique properties as a noncompetitive antagonist of AMPA/kainate receptors. These receptors are a subtype of the ionotropic glutamate receptors, which play a crucial role in fast synaptic transmission in the central nervous system. The distinctive pharmacological profile of GYKI 52466, which includes muscle relaxant and anticonvulsant effects, sets it apart from traditional benzodiazepines that typically act on GABA receptors26.
In the context of cerebral ischemia, GYKI 52466 has demonstrated a cerebroprotective effect. Studies have shown that administration of the compound shortly after the onset of stroke can significantly reduce cortical infarct volume and improve neurological deficits in rats. This suggests that non-NMDA antagonists like GYKI 52466 could be beneficial when given soon after a stroke occurs3.
GYKI 52466 has been found to potentiate the anticonvulsant activity of conventional antiepileptic drugs without influencing their plasma levels, indicating a lack of pharmacokinetic interaction. This potentiation occurs without significant side effects, suggesting that GYKI 52466 could be used in combination with other antiepileptics to enhance their efficacy in treating epilepsy7.
The compound has also shown antinociceptive and anti-inflammatory effects in animal models. It has been effective in reducing hypersensitivity and hyperalgesia in conditions such as acute carrageenan edema and chronic arthritis, indicating that AMPA receptors may contribute to certain forms of pathological pain5.
In immature rats, GYKI 52466 has been shown to suppress cortical afterdischarges and decrease the intensity of clonic movements associated with epileptic activity. This suggests potential applications in treating neurodevelopmental disorders characterized by epileptic seizures8.
GYKI 52466 has been observed to inhibit ischemia-induced increases in microdialysate glutamate and GABA in the striatum, which may be related to its neuroprotective effects in this region. The compound's ability to prevent the release of excitotoxic glutamate during ischemic events further underscores its therapeutic potential4.
Despite its structural similarities to 1,4-benzodiazepines, GYKI 52466's anticonvulsant properties are not mediated by the GABAA receptor-associated benzodiazepine site. It has been effective in increasing seizure thresholds in various seizure models in mice, although its anticonvulsant effects are not as selective as those of some other agents9.
Electrophysiological studies have shown that GYKI 52466 exerts a strong inhibitory effect on spinal reflexes, which may contribute to its muscle relaxant properties. This effect is distinct from classical 1,4-benzodiazepines, which typically enhance GABA-A receptor-mediated inhibition2.
The synthesis of GYKI 52466 hydrochloride involves several key steps that typically start with a benzodiazepine derivative. The process can be outlined as follows:
The detailed synthesis methods can vary significantly depending on the desired yield and purity levels.
The molecular structure of GYKI 52466 hydrochloride features a complex arrangement that includes:
The three-dimensional conformation can be analyzed using computational chemistry tools to predict its interactions with biological targets.
GYKI 52466 hydrochloride can participate in various chemical reactions:
Common reagents for these reactions include:
The specific outcomes depend on the reaction conditions and reagents used.
The mechanism of action for GYKI 52466 hydrochloride primarily revolves around its role as an antagonist at AMPA receptors:
Research indicates that this mechanism could lead to significant therapeutic benefits in managing excitatory neurotransmitter-related disorders.
GYKI 52466 hydrochloride has several notable applications in scientific research:
4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline hydrochloride is systematically identified as a chloride salt of a complex heterocyclic amine. Its molecular formula is C₁₇H₁₆ClN₃O₂, with a molecular weight of 329.78 g/mol [1] [6]. The compound features a 1,3-benzodiazepine core (a seven-membered diazepine ring fused to a benzene ring) substituted with:
This structural complexity generates multiple naming conventions and registry numbers:
Nomenclature Type | Identifier |
---|---|
IUPAC Name | 4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline hydrochloride |
Common Synonym | GYKI 52466 hydrochloride |
CAS Numbers | 102771-26-6 (primary), 192065-56-8 (alternate) |
Molecular Formula | C₁₇H₁₆ClN₃O₂ |
The compound is classified as a 2,3-benzodiazepine derivative, distinct from conventional 1,4-benzodiazepines due to its diazepine ring configuration and non-competitive AMPA receptor binding behavior [4]. Its crystalline solid form (yellow appearance) and solubility in dimethyl sulfoxide (0.39 mg/mL) reflect the hydrochloride salt’s polar characteristics [1].
The compound originated from systematic pharmacological research at the Hungarian Institute for Drug Research (GYKSZI) in the 1980s, designated "GYKI 52466" reflecting its institutional origin [4]. Early studies focused on its skeletal muscle relaxant and anticonvulsant properties, with patent US4614740A (1986) documenting its synthesis and initial biological screening [4].
A pivotal shift occurred when researchers discovered its selective antagonism of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, distinguishing it from classical benzodiazepines acting on gamma-aminobutyric acid (GABA) pathways [4]. This repositioned GYKI 52466 hydrochloride as a critical neuropharmacological tool compound for excitatory neurotransmission research.
Synthetic methodologies evolved substantially:
GYKI 52466 hydrochloride is a foundational non-competitive AMPA receptor antagonist with selective inhibition of glutamate-induced ion flux (IC₅₀ = 10–20 μM). It exhibits negligible activity against kainate (IC₅₀ ≈ 450 μM) or N-methyl-D-aspartate receptors, making it indispensable for isolating AMPA-mediated neurophysiological effects [1] [6].
Research applications include:
Table: Key Neuropharmacological Research Applications
Research Domain | Experimental Findings | Reference |
---|---|---|
Cocaine Addiction | Attenuates cocaine-seeking behavior in rodent models | [1] |
Excitotoxicity | Reduces neuronal death in oxygen-glucose deprivation assays | [6] |
Epilepsy | Suppresses seizure activity via AMPA current blockade | [4] |
The compound’s blood-brain barrier permeability and oral activity further enable in vivo studies of excitatory synaptic transmission, cementing its role in developing novel therapeutics for neurological disorders [1] [4].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0